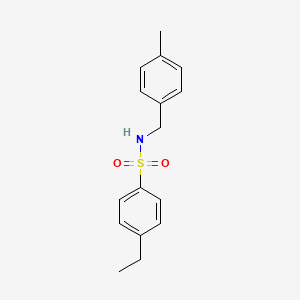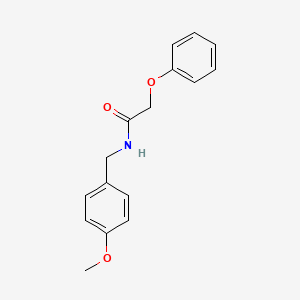
methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, also known as MAG, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The exact mechanism of action of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate may also act on other pathways, such as the inhibition of nitric oxide synthase (NOS) and the modulation of ion channels.
Biochemical and Physiological Effects:
methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been shown to exhibit various biochemical and physiological effects, including the reduction of inflammation, pain, and fever, the enhancement of plant growth and stress tolerance, and the improvement of product performance. These effects are believed to be mediated by the inhibition of COX enzymes, the modulation of NOS and ion channels, and other mechanisms that are still under investigation.
Advantages and Limitations for Lab Experiments
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate also has some limitations, such as its high cost, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for research on methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, including the investigation of its mechanism of action, the development of new drugs based on methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, the optimization of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate as a plant growth regulator, and the exploration of new applications of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate in industry. Additionally, further studies are needed to assess the safety and toxicity of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate and to determine its optimal dosage and administration.
Synthesis Methods
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process that involves the reaction of 1,2-dihydro-5-acenaphthylenamine with methylsulfonyl chloride and glycine. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
Scientific Research Applications
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various scientific fields. In medicine, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. In agriculture, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been used as a plant growth regulator, enhancing crop yield and quality. In industry, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been used as a surfactant, emulsifier, and dispersant, improving the performance of various products.
properties
IUPAC Name |
methyl 2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-15(18)10-17(22(2,19)20)14-9-8-12-7-6-11-4-3-5-13(14)16(11)12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWCCAPXGMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(1,2-dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)



![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)